cis-Montelukast

Vue d'ensemble

Description

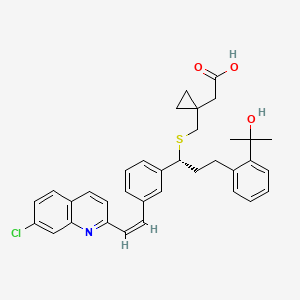

Montelukast, cis-, also known as Montelukast, cis-, is a useful research compound. Its molecular formula is C₃₅H₃₆ClNO₃S and its molecular weight is 586.18. The purity is usually 95%.

BenchChem offers high-quality Montelukast, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement de l'asthme

Le montelukast sodique est un antagoniste des leucotriènes qui a suscité un intérêt en tant que thérapie alternative pour l'asthme dans différents groupes d'âge en raison de ses propriétés bronchoprotectrices, anti-inflammatoires et anti-allergiques {svg_1}. Il est actuellement commercialisé uniquement sous forme de comprimés oraux, qui sont préférables pour les patients adultes mais peuvent poser des problèmes d'administration aux jeunes enfants ou aux patients souffrant de dysphagie {svg_2}.

Biodisponibilité améliorée et stabilité physico-chimique

Des rapports scientifiques et des brevets ont émergé sur les stratégies de délivrance du montelukast. L'objectif commun de ces rapports est d'améliorer les performances du montelukast en augmentant sa biodisponibilité et sa stabilité physico-chimique {svg_3}.

Formation d'adduits supramoléculaires avec les cyclodextrines

L'une des stratégies pour améliorer les performances du montelukast est la formation d'adduits supramoléculaires avec les cyclodextrines {svg_4}. Cette approche vise à améliorer la solubilité et la stabilité du médicament, améliorant ainsi sa biodisponibilité.

Encapsulation dans des nanoparticules et des liposomes

Une autre stratégie est l'encapsulation du montelukast dans des nanoparticules et des liposomes {svg_5}. Cette méthode vise à protéger le médicament de la dégradation et à améliorer sa délivrance au site cible.

Absorption non entérique

De nouvelles formes galéniques de montelukast sont conçues pour une absorption non entérique. Certaines sont conçues pour être absorbées dans la cavité buccale, tandis que d'autres sont destinées à une action locale dans la muqueuse nasale ou dans l'épithélium pulmonaire {svg_6}.

Traitement d'appoint aux corticostéroïdes inhalés (CSI)

Le montelukast a été étudié comme traitement d'appoint aux corticostéroïdes inhalés (CSI) dans le traitement de l'asthme léger à modéré {svg_7}. Les données ont indiqué que le montelukast/CSI était cliniquement plus efficace que la monothérapie par CSI {svg_8}. Le potentiel d'épargne en CSI du montelukast a été clairement démontré dans une étude {svg_9}.

Comparaison avec le salmétérol

Dans des études comparant le montelukast d'appoint à un contrôle actif d'appoint (salmétérol), le montelukast/CSI était cliniquement moins efficace que le salmétérol/CSI dans les essais de 12 semaines. Cependant, une analyse distincte des essais contrôlés actifs de 48 semaines a montré des proportions comparables pour les patients ayant ⩾1 exacerbation dans les deux groupes {svg_10}.

Profil de sécurité à long terme

Bien que l'ajout de salmétérol aux CSI soit cliniquement aussi efficace ou même plus efficace que l'ajout de montelukast, le montelukast peut avoir un meilleur profil de sécurité à long terme et offrir une alternative thérapeutique aux patients asthmatiques {svg_11}.

Mécanisme D'action

Target of Action

cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .

Mode of Action

This compound acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, this compound prevents leukotrienes from exerting their pro-inflammatory effects .

Biochemical Pathways

The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, this compound disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .

Pharmacokinetics

The oral absorption of this compound is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for this compound are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .

Analyse Biochimique

Biochemical Properties

Montelukast, cis- plays a significant role in biochemical reactions. It interacts with leukotrienes, a group of biologically active compounds that contribute to inflammatory responses . The nature of these interactions involves the inhibition of leukotriene receptors, thereby reducing inflammation and constriction in the airways .

Cellular Effects

Montelukast, cis- has profound effects on various types of cells, particularly those involved in the immune response. It influences cell function by impacting cell signaling pathways related to inflammation. By blocking leukotriene receptors, Montelukast, cis- can reduce the release of pro-inflammatory cytokines and other mediators that contribute to the symptoms of asthma and allergies .

Molecular Mechanism

The molecular mechanism of action of Montelukast, cis- involves binding to leukotriene receptors on the surface of cells. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Montelukast, cis- have been observed to be stable over time . It has been used successfully in both in vitro and in vivo studies to demonstrate its efficacy in reducing the symptoms of asthma and allergies .

Dosage Effects in Animal Models

The effects of Montelukast, cis- in animal models have been shown to vary with dosage. While effective at reducing inflammation and bronchoconstriction at therapeutic doses, high doses may lead to adverse effects .

Metabolic Pathways

Montelukast, cis- is involved in the leukotriene metabolic pathway. It interacts with leukotriene receptors, effectively blocking the actions of these inflammatory mediators .

Transport and Distribution

Montelukast, cis- is distributed throughout the body after oral administration. It is transported to sites of inflammation where it exerts its effects by binding to leukotriene receptors .

Subcellular Localization

Montelukast, cis- is localized at the cell surface where it binds to leukotriene receptors. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

Propriétés

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)